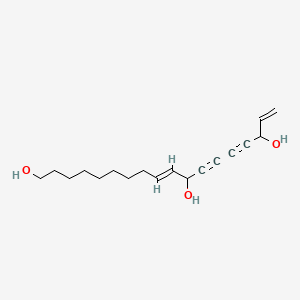

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol

Description

Properties

CAS No. |

211238-60-7 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

octadeca-9,17-dien-12,14-diyne-1,11,16-triol |

InChI |

InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2 |

InChI Key |

MLGPZCOVWKAPPH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |

Appearance |

Oil |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Isolation and Characterization of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol from Cassonia barteri

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the isolation and characterization of the novel C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol, from the leaves of Cassonia barteri (Araliaceae). This compound has demonstrated a range of biological activities, including antibacterial, antifungal, molluscicidal, and hemolytic properties.[1][2] This guide consolidates available data on its physicochemical properties, spectroscopic characterization, and a detailed, generalized protocol for its isolation and purification. The experimental workflow is visualized to provide a clear and concise understanding of the process.

Introduction

Cassonia barteri is a plant belonging to the Araliaceae family, which is known to produce a variety of bioactive secondary metabolites. Phytochemical investigations of this plant have led to the isolation of a unique C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol.[1][2] Polyacetylenes are a class of natural products characterized by the presence of one or more carbon-carbon triple bonds and are known for their diverse and potent biological activities. The title compound has been shown to possess antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, antifungal activity against Cladosporium cucumerinum, and molluscicidal activity against Biomphalaria glabrata at low concentrations.[1][3] Additionally, it exhibits hemolytic activity.[1][3] The isolation and structural elucidation of this compound were first reported in 1998, based on spectroscopic analysis.[1][2]

Physicochemical and Spectroscopic Data

The structural characterization of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol was accomplished through a combination of spectroscopic techniques.[1][2][3] A summary of the available data is presented below.

Table 1: Physicochemical Properties of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₃ | [4] |

| Molecular Weight | 290.4 g/mol | [4] |

| CAS Number | 211238-60-7 | [3][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Reference |

| UV Spectroscopy | Data not available in abstract | [1][2][3] |

| IR Spectroscopy | Data not available in abstract | [1][2][3] |

| Mass Spectrometry | Data not available in abstract | [1][2][3] |

| ¹H NMR Spectroscopy | Data not available in abstract | [1][2][3] |

| ¹³C NMR Spectroscopy | Data not available in abstract | [1][2][3] |

Note: The detailed spectroscopic data is contained within the primary literature (Planta Med. 1998 Jun;64(5):479-81), which was not fully accessible for this review.

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Cassonia barteri, based on the available literature and common phytochemical practices. The original isolation was described as a bioassay-guided fractionation.[1][2]

Plant Material

Fresh leaves of Cassonia barteri were collected. The plant material was air-dried in the shade and then ground into a fine powder.

Extraction

The powdered plant material was extracted with ethyl acetate at room temperature.[1][2][3] The resulting crude extract was then concentrated under reduced pressure to yield a residue.

Chromatographic Purification

A multi-step chromatographic procedure was employed to isolate the target compound from the crude ethyl acetate extract.

-

Step 1: Column Chromatography: The crude extract was subjected to column chromatography over silica gel. A gradient elution system, likely starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would have been used to separate the components based on their polarity.

-

Step 2: Further Chromatographic Separations: Fractions collected from the initial column were likely analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest (as indicated by bioassays) would have been pooled and subjected to further chromatographic purification steps. This may have included additional column chromatography on silica gel or Sephadex LH-20, and potentially high-performance liquid chromatography (HPLC) for final purification.

Structure Elucidation

The structure of the purified compound was determined using a combination of spectroscopic methods, including:

-

UV-Vis Spectroscopy: To identify the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the carbon-hydrogen framework and the connectivity of the atoms in the molecule.[1][2][3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Bioassay-guided isolation workflow.

Conclusion

(+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol is a bioactive polyacetylene isolated from Cassonia barteri. Its interesting antimicrobial and cytotoxic properties make it a candidate for further investigation in drug development. This guide provides a summary of the available information on its isolation and characterization. Further research is warranted to fully elucidate its mechanism of action and potential therapeutic applications. The detailed experimental protocols and complete spectroscopic data are available in the primary literature, which should be consulted for a comprehensive understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioassay guided isolation of a new C18-polyacetylene, (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol, from Cassonia barteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | C18H26O3 | CID 102004534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Biosynthesis of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol has not been fully elucidated. The following guide presents a proposed pathway based on established principles of polyacetylene biosynthesis in plants, drawing parallels from related, well-studied compounds like falcarindiol. The enzymatic steps for terminal modifications, particularly the hydroxylations, are putative and require experimental validation.

Introduction

This compound is a C18 polyacetylene (also known as an oxylipin) isolated from plants such as Cassonia barteri and Angelica keiskei.[1][2] Polyacetylenes are a class of specialized metabolites characterized by the presence of multiple acetylene (carbon-carbon triple) bonds, often in conjugation with double bonds. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making them of significant interest for drug discovery and development.[1][3]

The biosynthesis of polyacetylenes is believed to originate from common fatty acid precursors through a series of desaturation and modification reactions.[4][5][6] This guide details the proposed biosynthetic route to this compound, summarizes key enzymatic steps, presents relevant quantitative data from related pathways, and provides generalized experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway

The biosynthesis of C18 polyacetylenes begins with oleic acid (18:1Δ⁹), a ubiquitous fatty acid in plants. The pathway proceeds through the "crepenynate route," which involves a sequential series of desaturations and acetylenations to form the characteristic polyacetylene backbone.[4][7] Subsequent modifications, including hydroxylations and additional desaturations, are hypothesized to yield the final triol structure.

The key steps are proposed as follows:

-

Formation of Linoleic Acid: Oleic acid, typically esterified to a lipid backbone like phosphatidylcholine (PC), is desaturated at the C-12 position by a Δ12-fatty acid desaturase (FAD2) to produce linoleic acid (18:2Δ⁹,¹²).[4][7]

-

Formation of Crepenynic Acid: Linoleic acid is then acted upon by a specialized FAD2-like enzyme, a Δ12-acetylenase , which converts the double bond at C-12 into a triple bond, yielding crepenynic acid (18:2Δ⁹,¹²ᵃ). This is a critical step in polyacetylene biosynthesis.[4][7]

-

Further Desaturation: Crepenynic acid likely undergoes further desaturation by other desaturases to introduce the second triple bond and the additional double bond. A Δ14-desaturase activity would introduce a double bond at C-14, which is then likely converted to a triple bond, forming a conjugated diyne system.

-

Hydroxylation Events: To produce the final triol, three hydroxylation steps are necessary at positions C-1, C-11, and C-16. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) or other hydroxylases, which are known to be involved in the modification of fatty acid chains. The precise order and specific enzymes for these hydroxylations are currently unknown.[8][9]

-

Final Desaturation: The introduction of the terminal double bond at C-17 is the final step in forming the complete backbone of the target molecule.

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation

Quantitative data for the specific enzymes and intermediates in this pathway are not available. The following tables provide representative data from studies on related polyacetylene and fatty acid biosynthetic pathways to serve as a reference.

Table 1: Key Enzymes in Polyacetylene Biosynthesis

| Enzyme Class | Abbreviation | Function | Cofactors | Cellular Location |

|---|---|---|---|---|

| Δ12-Fatty Acid Desaturase | FAD2 | Converts oleic acid to linoleic acid | NADH, O₂ | Endoplasmic Reticulum |

| Δ12-Fatty Acid Acetylenase | FAD2-like | Converts linoleic acid to crepenynic acid | NADH, O₂ | Endoplasmic Reticulum |

| Cytochrome P450 Monooxygenase | CYP | Putative hydroxylation of the fatty acid chain | NADPH, O₂ | Endoplasmic Reticulum |

Table 2: Representative Kinetic Data for Fatty Acid Modifying Enzymes (Note: These are example values from various studies and not specific to the target pathway)

| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Source Organism |

|---|---|---|---|---|

| FAD2 | Oleoyl-CoA | 15 - 50 | 1000 - 2500 | Arabidopsis thaliana |

| Acetylenase | Linoleoyl-PC | 20 - 70 | 500 - 1500 | Crepis alpina |

| CYP (generic) | Fatty Acid | 5 - 100 | 100 - 2000 | Various Plants |

Regulation of Biosynthesis

The biosynthesis of many plant specialized metabolites, including polyacetylenes, is often induced in response to environmental stimuli such as pathogen attack or wounding. The plant hormone methyl jasmonate (MeJA) is a key signaling molecule in these defense responses.[4] Studies have shown that treatment with MeJA can upregulate the expression of genes encoding biosynthetic enzymes, leading to an increased accumulation of polyacetylenes in various plant tissues. This suggests that the pathway leading to this compound may also be under the control of jasmonate signaling.

Caption: Simplified regulation of polyacetylene biosynthesis by methyl jasmonate.

Experimental Protocols

Elucidating a novel biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Protocol 1: Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes the functional characterization of a candidate gene (e.g., a FAD2-like acetylenase) in a heterologous host like Saccharomyces cerevisiae (yeast).

-

Gene Isolation and Cloning:

-

Isolate total RNA from the source plant tissue (e.g., leaves of Cassonia barteri).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the candidate gene using PCR with specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable yeast strain (e.g., INVSc1) using the lithium acetate method.

-

Select for transformed colonies on appropriate selection media.

-

Grow a liquid culture of a positive transformant in induction medium (containing galactose) to induce gene expression. Grow a parallel culture with the empty vector as a negative control.

-

-

Substrate Feeding and Lipid Extraction:

-

Supplement the yeast cultures with the putative precursor fatty acid (e.g., linoleic acid) to a final concentration of 0.1 mM.

-

Incubate for 48-72 hours at 30°C with shaking.

-

Harvest the yeast cells by centrifugation.

-

Extract the total fatty acids from the yeast pellet using a chloroform:methanol solvent system.

-

-

Analysis:

-

Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs) by transmethylation with methanolic HCl or BF₃-methanol.

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the novel product (e.g., crepenynic acid methyl ester) formed by the action of the expressed enzyme.

-

Protocol 2: Extraction and Analysis of Polyacetylenes by GC-MS

This protocol outlines a general procedure for the analysis of polyacetylenes from plant tissue.

-

Sample Preparation:

-

Freeze-dry the plant tissue and grind to a fine powder.

-

Extract a known mass of the powdered tissue (e.g., 100 mg) with an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

-

Include an internal standard (e.g., a C17 fatty acid) for quantification.

-

-

Purification (Optional):

-

For complex extracts, a preliminary purification step using Solid Phase Extraction (SPE) with a silica or C18 cartridge may be necessary to remove interfering compounds.

-

-

Derivatization:

-

Evaporate the solvent from the extract under a stream of nitrogen.

-

To analyze the hydroxylated polyacetylenes by GC, the hydroxyl groups must be derivatized to make them more volatile. Silylation is a common method: add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a high temperature (e.g., 300°C) and hold for 10 minutes.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.

-

Identify the target compound by its retention time and comparison of its mass spectrum with known standards or by interpretation of its fragmentation pattern.

-

Caption: General experimental workflow for identifying polyacetylene biosynthetic genes.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the crepenynate pathway, originating from oleic acid and involving a series of desaturase and acetylenase enzymes. While the early steps of the pathway are well-understood from studies of related compounds, the terminal hydroxylation and desaturation steps remain putative. Future research should focus on:

-

Identification of Terminal Enzymes: Using transcriptomic data from source plants and the functional characterization workflow described, the specific hydroxylases (likely CYPs) and desaturases responsible for the final modifications need to be identified and validated.

-

Enzyme Kinetics and Specificity: Detailed biochemical assays are required to determine the kinetic parameters and substrate specificities of all enzymes in the pathway.

-

Regulatory Networks: Further investigation into the transcription factors and signaling pathways that regulate the expression of the biosynthetic genes will provide a more complete understanding of how the production of this polyacetylene is controlled in the plant.

Elucidating the complete pathway will not only advance our fundamental knowledge of plant specialized metabolism but also enable the potential for metabolic engineering of this and related bioactive compounds in microbial or plant-based production systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. google.com [google.com]

- 3. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 7. Methyl jasmonate upregulates biosynthetic gene expression, oxidation and conjugation of polyamines, and inhibits shoot formation in tobacco thin layers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol

This document provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Octadeca-9,17-diene-12,14-diyne-1,11,16-triol. It includes detailed, generalized experimental protocols for acquiring such data, aimed at researchers and professionals in the fields of natural product chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be essential for unambiguous assignment of all proton and carbon signals.[1]

Expected ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for the key protons and carbons in the structure. Actual values may vary depending on the solvent and experimental conditions.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| 1 | ~3.6 | ~62 | Protons on a carbon bearing a primary alcohol. |

| 2-8, 15 | 1.2-1.6 | 25-35 | Aliphatic chain protons and carbons. |

| 9, 10 | 5.4-5.6 | 125-135 | Vinylic protons of the diene. |

| 11, 16 | ~4.1 | ~70 | Protons on carbons bearing secondary alcohols. |

| 12, 15 | - | 70-80 | Acetylenic carbons of the diyne. |

| 17 | 5.8 (dd), 5.2 (d), 5.1 (d) | 140 (CH), 115 (CH₂) | Protons of the terminal vinyl group. |

| OH | Variable (broad) | - | Chemical shift is concentration and solvent dependent. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Ensure the sample is free of particulate matter.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, potentially using DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Perform 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.[1]

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For long-chain alcohols, derivatization is often necessary to enhance volatility and obtain a clear molecular ion peak.[2]

Expected Mass Spectrometry Data

Long-chain alcohols are known to undergo facile fragmentation, primarily through α-cleavage and dehydration (loss of water, M-18).[3][4] The molecular ion peak may be weak or absent in Electron Ionization (EI) mass spectra.[2][3]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| M+ | [C₁₈H₂₆O₃]⁺ | Molecular Ion |

| M-18 | [C₁₈H₂₄O₂]⁺˙ | Dehydration (loss of H₂O) |

| M-36 | [C₁₈H₂₂O]⁺˙ | Loss of two H₂O molecules |

| M-54 | [C₁₈H₂₀]⁺˙ | Loss of three H₂O molecules |

| Various | Alkyl and oxygen-containing fragments | α-cleavage at the C-C bonds adjacent to the hydroxyl groups. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

-

Sample Preparation and Silylation:

-

Ensure the sample is anhydrous.[2]

-

Dissolve ~1 mg of the compound in an anhydrous solvent (e.g., pyridine or dichloromethane).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][5]

-

Heat the mixture at 60-70°C for approximately 30 minutes to form the trimethylsilyl (TMS) ethers.[2]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5). A typical temperature program could start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C), and then hold.[5]

-

Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Scan a mass range of approximately 45-600 m/z.[6] Look for the molecular ion of the derivatized compound and characteristic fragments, such as [M-15]⁺, corresponding to the loss of a methyl group from a TMS moiety.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Expected IR Absorption Data

The IR spectrum of this compound is expected to show characteristic bands for its alcohol, alkene, and alkyne functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500-3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad[7][8] |

| 3100-3000 | =C-H stretch | Alkene | Medium[9][10] |

| 3000-2850 | C-H stretch | Alkane | Strong[9][11] |

| 2260-2100 | -C≡C- stretch | Alkyne | Medium to Weak[9] |

| 1680-1640 | C=C stretch | Alkene | Medium[9][10] |

| 1260-1050 | C-O stretch | Alcohol | Strong[7][9] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid or oily sample, the simplest method is to prepare a thin film. Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of complementary spectroscopic techniques.

References

- 1. Identification and 2D NMR structural elucidation of a C10-polyacetylenic ester, a previously unreported constituent of Bellis perennis L. essential oil | Nikolić | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]

- 2. benchchem.com [benchchem.com]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

"Chemical structure and stereochemistry of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene that has garnered interest within the scientific community due to its notable biological activities. This document provides a comprehensive overview of its chemical structure, stereochemistry, and known biological functions, based on available scientific literature. The information presented herein is intended to serve as a technical resource for professionals engaged in natural product research and drug development.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is (9Z,11S,16R)-octadeca-9,17-diene-12,14-diyne-1,11,16-triol [1]. Its chemical structure is characterized by an eighteen-carbon chain containing two double bonds (at C9 and C17), two triple bonds (at C12 and C14), and three hydroxyl groups (at C1, C11, and C16).

The stereochemistry of the molecule is crucial for its biological activity. The double bond at the C9 position exists in the Z (cis) configuration. The chiral centers are located at C11 and C16, with the absolute configurations determined as S and R, respectively[1].

Molecular Formula: C₁₈H₂₆O₃[1]

Molecular Weight: 290.4 g/mol [1]

Below is a two-dimensional representation of the chemical structure of (9Z,11S,16R)-octadeca-9,17-diene-12,14-diyne-1,11,16-triol.

Caption: 2D structure of (9Z,11S,16R)-octadeca-9,17-diene-12,14-diyne-1,11,16-triol.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is limited in publicly accessible literature. The structure was originally elucidated using a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₃ | [1] |

| Molecular Weight | 290.4 g/mol | [1] |

| IUPAC Name | (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol | [1] |

| CAS Number | 211238-60-7 |

Further quantitative data from spectroscopic analyses are not available in the public domain at the time of this report.

Biological Activity

This polyacetylene is a natural product isolated from the leaves of Cassonia barteri (Araliaceae)[2]. It has demonstrated a range of biological activities, making it a compound of interest for further investigation.

Known biological activities include:

-

Antibacterial: Active against Bacillus subtilis and Pseudomonas fluorescens[2].

-

Antifungal: Shows activity against Cladosporium cucumerinum[2].

-

Molluscicidal: Active against Biomphalaria glabrata[2].

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature. The general workflow involves extraction from the plant material followed by bioassay-guided fractionation and purification.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation of the target compound.

Due to the proprietary nature of the primary research article, a more detailed, step-by-step experimental protocol for the isolation and purification of this compound could not be provided.

Conclusion

This compound is a bioactive natural product with a well-defined chemical structure and stereochemistry. Its demonstrated antibacterial, antifungal, and molluscicidal properties suggest potential for further research and development in the fields of medicine and agriculture. Access to detailed spectroscopic data and the development of synthetic routes would be valuable for advancing the study of this compound and its potential applications.

References

"Physical and chemical properties of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene with demonstrated biological activities of significant interest to the pharmaceutical and agrochemical industries. First isolated from the leaves of Cassonia barteri (Araliaceae), this C18-polyacetylene has shown notable antibacterial, antifungal, molluscicidal, and hemolytic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of the potential signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

Table 1: General and Computed Physical/Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₃ | PubChem |

| Molecular Weight | 290.4 g/mol | PubChem[2] |

| IUPAC Name | (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol | PubChem[2] |

| SMILES | C=C--INVALID-LINK--O">C@HO | PubChem[2] |

| XLogP3 | 3.3 | PubChem[2] |

| Topological Polar Surface Area | 60.7 Ų | PubChem[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces[1] |

Spectroscopic Data

The structure of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol was elucidated using a combination of spectroscopic techniques.[1] While the raw spectral data is not publicly available, the primary literature citation for this information is provided below.

Table 2: Spectroscopic Data Reference

| Spectroscopic Method | Reference |

| ¹H NMR, ¹³C NMR, IR, UV, Mass Spectrometry | Planta Med. 1998 Jun;64(5):479-81 |

Researchers seeking the detailed spectroscopic data are encouraged to consult this primary source.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, based on the initial discovery and standard bioassay procedures.

Isolation from Cassonia barteri

The isolation of (+)-9(Z),17-octadecadiene-12,14-diyne-1,11,16-triol was achieved through a bioassay-guided fractionation of the ethyl acetate extract of Cassonia barteri leaves.[1]

Workflow for Isolation

References

A Comprehensive Review of Polyacetylenic Compounds from Angelica keiskei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica keiskei, commonly known as Ashitaba, is a perennial plant in the Apiaceae family, native to Japan. It has a long history of use in traditional medicine and is consumed as a vegetable and a health food. While the chalcones and coumarins of A. keiskei have been extensively studied for their diverse biological activities, the polyacetylenic constituents of this plant remain a less explored but potentially significant area of research. This technical guide provides a comprehensive literature review of the polyacetylenic compounds isolated from Angelica keiskei, detailing their chemical structures, quantitative data, biological activities, and the experimental protocols used for their study.

Polyacetylenic Compounds Identified in Angelica keiskei

To date, a limited number of polyacetylenic compounds have been isolated and identified from Angelica keiskei. These compounds are often present in smaller quantities compared to other phytochemicals like chalcones. The identified polyacetylenes are summarized in the table below.

| Compound ID | Compound Name | Plant Part | Reference |

| 1 | (10E)-heptadeca-1,10-diene-4,6,8-triyne | Aerial Parts | [1] |

| 2 | (Z)-2-(3-hydroxypent-1-ynyl)-3-(non-1-enyl)oxiran-2-ol | Not Specified | [2] |

| 3 | Diacetylene (structure not fully elucidated) | Stems | [3] |

Quantitative Data

Quantitative data on the polyacetylenic content in Angelica keiskei is scarce in the currently available literature. Most studies have focused on the isolation and structural elucidation of these compounds rather than their quantification. Further research is needed to determine the concentration of these compounds in different parts of the plant and under various cultivation and processing conditions.

Biological Activities

The biological activities of the polyacetylenic compounds from Angelica keiskei are not as well-documented as those of its chalcones and coumarins. However, preliminary studies and the known activities of similar polyacetylenes from other Apiaceae plants suggest potential therapeutic effects.

One study evaluated a diacetylene compound from A. keiskei for its inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA), a screening test for anti-tumor promoters. The diacetylene did not show potent inhibitory activity in this assay.[3]

Polyacetylenes from other plants in the Apiaceae family, such as falcarinol and falcarindiol, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against cancer cell lines. This suggests that the polyacetylenes in Angelica keiskei may possess similar properties that warrant further investigation.

Experimental Protocols

Isolation of Polyacetylenic Compounds

A general workflow for the isolation of polyacetylenic compounds from Angelica keiskei can be summarized from the available literature. The specific details may vary depending on the target compound and the plant material.

Caption: General workflow for the isolation of polyacetylenic compounds.

Detailed Methodologies:

-

Extraction: The dried and powdered plant material (e.g., aerial parts, stems) is typically extracted with an organic solvent such as n-hexane or ethanol.[1][3]

-

Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. A common system used is n-hexane-methanol-water.[3]

-

Column Chromatography: The resulting fractions are further purified using various column chromatography techniques, such as silica gel chromatography or octadecylsilyl (ODS) column chromatography.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC.

Structural Elucidation

The structures of the isolated polyacetylenic compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC, HSQC) experiments are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Signaling Pathways and Logical Relationships

The specific signaling pathways modulated by polyacetylenic compounds from Angelica keiskei have not yet been elucidated. However, based on the known mechanisms of polyacetylenes from other sources, a hypothetical logical relationship for their potential anti-inflammatory and anti-cancer activities can be proposed.

Caption: Hypothetical signaling pathways for polyacetylene bioactivity.

This diagram illustrates that polyacetylenes may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation. Their potential anti-cancer effects could be mediated through the induction of apoptosis and the inhibition of cancer cell proliferation. These proposed mechanisms require experimental validation for the specific polyacetylenes found in Angelica keiskei.

Conclusion and Future Directions

The study of polyacetylenic compounds from Angelica keiskei is an emerging field with significant potential. While a few polyacetylenes have been identified, there is a clear need for further research to:

-

Isolate and elucidate the structures of more polyacetylenic compounds from different parts of the plant.

-

Develop and validate analytical methods for the quantification of these compounds.

-

Conduct comprehensive studies to evaluate the biological activities of the isolated polyacetylenes, including their anti-inflammatory, antimicrobial, and cytotoxic properties.

-

Investigate the mechanisms of action and the signaling pathways modulated by these compounds.

A deeper understanding of the polyacetylenic constituents of Angelica keiskei will contribute to a more complete phytochemical profile of this important medicinal and edible plant and may lead to the discovery of new bioactive molecules for drug development.

References

In Silico Prediction of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol, a polyacetylene isolated from Cassonia barteri, has demonstrated a range of biological activities, including antibacterial, antifungal, molluscicidal, and hemolytic properties.[1][2][3] Despite its therapeutic potential, its molecular targets remain largely uncharacterized. This technical guide provides a comprehensive overview of an in silico workflow to predict the protein targets of this natural product. By leveraging a combination of ligand-based and structure-based computational methods, researchers can efficiently generate hypotheses about its mechanism of action, paving the way for further experimental validation and drug development efforts. This guide details the experimental protocols for a robust target prediction cascade, from ligand preparation to molecular docking and pathway analysis, and presents a framework for data interpretation and visualization.

Introduction

This compound is a C18 polyacetylene with a complex chemical structure, suggesting the potential for specific interactions with multiple biological macromolecules.[1][4] Identifying these interacting partners is crucial for understanding its bioactivities and for the rational design of novel therapeutics. In silico target prediction offers a time- and cost-effective approach to narrow down the vast landscape of potential protein targets.[5][6][7] These computational methods are broadly categorized into ligand-based and structure-based approaches.

-

Ligand-based methods operate on the principle that structurally similar molecules are likely to bind to similar protein targets. These methods compare the query molecule to databases of known bioactive compounds.

-

Structure-based methods , such as reverse docking, involve docking the query molecule into the binding sites of a large number of protein structures to identify those with the highest predicted binding affinity.

This guide will outline a multi-pronged strategy that integrates several computational tools to enhance the accuracy and reliability of target prediction for this compound.

In Silico Target Prediction Workflow

A robust workflow for predicting the targets of a novel compound involves several key steps, from preparing the molecule's structure to analyzing the predicted targets in the context of biological pathways.

References

- 1. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 2. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 3. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schrodinger.com [schrodinger.com]

- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SuperPred: update on drug classification and target prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Total Synthesis of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol

Introduction

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a polyacetylenic natural product. Polyacetylenes are a class of compounds characterized by the presence of one or more carbon-carbon triple bonds and are known for a wide range of biological activities. This document outlines a proposed total synthesis for this compound, providing detailed protocols for researchers in organic synthesis, medicinal chemistry, and drug development. The synthetic strategy is designed to be convergent, assembling the target molecule from two key fragments, which allows for flexibility and potential analogue synthesis.

Synthetic Strategy Overview

The retrosynthetic analysis of the target molecule identifies a convergent approach centered around a Cadiot-Chodkiewicz coupling reaction. The molecule is disconnected into two main building blocks: Fragment A, a protected chiral propargyl alcohol, and Fragment B, a functionalized Z-alkenyl bromide.

-

Fragment A Synthesis: This fragment is proposed to be synthesized via an asymmetric alkynylation of acrolein to establish the chiral center, followed by protection of the resulting secondary alcohol.

-

Fragment B Synthesis: The synthesis of this fragment will involve a Z-selective Wittig reaction to construct the C9-C10 double bond. The two components of the Wittig reaction are an aldehyde derived from a protected propargyl alcohol and a phosphonium ylide derived from a long-chain ω-hydroxy alkyl bromide.

-

Fragment Coupling and Final Deprotection: The two fragments are coupled using the Cadiot-Chodkiewicz reaction. A final global deprotection of the hydroxyl groups will yield the target triol.

This synthetic route provides control over the stereochemistry at C11 and the geometry of the C9 double bond.

Proposed Synthetic Workflow

Caption: Proposed convergent synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of Fragment A - ((R)-3-(tert-butyldimethylsilyloxy)pent-4-en-1-yne)

1.1: (R)-pent-4-en-1-yn-3-ol

-

To a solution of (1R,2S)-(-)-N-methylephedrine (1.0 eq) in anhydrous toluene at -20 °C under an argon atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 1.0 eq) dropwise.

-

Stir the mixture at -20 °C for 30 minutes.

-

Add ethynyltrimethylsilane (1.1 eq) and stir for another 30 minutes.

-

Add acrolein (1.2 eq) dropwise, maintaining the temperature at -20 °C.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC for the consumption of acrolein.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-pent-4-en-1-yn-3-ol.

1.2: ((R)-3-(tert-butyldimethylsilyloxy)pent-4-en-1-yne)

-

Dissolve (R)-pent-4-en-1-yn-3-ol (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, hexanes) to yield Fragment A.

Part 2: Synthesis of Fragment B - (1-bromo-12-((tetrahydro-2H-pyran-2-yl)oxy)dodec-3-en-1-yne)

2.1: Synthesis of (8-((tetrahydro-2H-pyran-2-yl)oxy)octyl)triphenylphosphonium bromide (Ylide Precursor)

-

To a solution of 8-bromooctan-1-ol (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Stir at room temperature for 4 hours.

-

Wash the reaction with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate to give the THP-protected alcohol.

-

Mix the crude THP-protected bromide with triphenylphosphine (1.5 eq) in acetonitrile.

-

Reflux the mixture for 24 hours.

-

Cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

2.2: Synthesis of 3-bromoprop-2-ynal (Aldehyde Precursor)

-

To a solution of propargyl alcohol (1.0 eq) in acetone, add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of silver nitrate (AgNO3, 0.1 eq).

-

Stir the reaction in the dark at room temperature for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO4, and concentrate.

-

Dissolve the crude 3-bromoprop-2-yn-1-ol in anhydrous DCM at 0 °C.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench with a saturated solution of Na2S2O3 and NaHCO3.

-

Extract with DCM, dry the organic layer over MgSO4, and concentrate carefully under reduced pressure to yield the volatile aldehyde. Use immediately in the next step.

2.3: Z-Selective Wittig Reaction

-

Suspend the phosphonium salt from step 2.1 (1.1 eq) in anhydrous THF at -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise to form the deep red ylide solution.

-

Stir for 1 hour at -78 °C.

-

Add a solution of 3-bromoprop-2-ynal from step 2.2 (1.0 eq) in THF.

-

Stir at -78 °C for 2 hours and then allow to warm to room temperature overnight.

-

Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Wash with brine, dry over Na2SO4, and concentrate.

-

Purify by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain Fragment B.

Part 3: Final Assembly and Deprotection

3.1: Cadiot-Chodkiewicz Coupling

-

To a solution of Fragment A (1.2 eq) in methanol, add aqueous ethylamine (70%), copper(I) chloride (0.1 eq), and hydroxylamine hydrochloride (0.2 eq).

-

Add a solution of Fragment B (1.0 eq) in methanol dropwise over 30 minutes.

-

Stir at room temperature for 4-6 hours, monitoring by TLC.

-

Once complete, pour the mixture into a saturated NH4Cl solution and extract with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO4, and concentrate to give the crude protected target molecule.

3.2: Global Deprotection

-

Dissolve the crude product from step 3.1 in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) and stir at room temperature for 8 hours to remove the TBDMS group.

-

Add a catalytic amount of PPTS and methanol to the reaction mixture.

-

Stir for 6 hours at room temperature to remove the THP group.

-

Quench with water and extract with ethyl acetate.

-

Wash with brine, dry over Na2SO4, and concentrate.

-

Purify by flash chromatography (silica gel, ethyl acetate:methanol gradient) to yield the final product, this compound.

Data Presentation

Table 1: Expected Yields for the Proposed Synthetic Steps

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1.1 | Asymmetric Alkynylation | Acrolein | (R)-pent-4-en-1-yn-3-ol | 75-85 |

| 1.2 | TBDMS Protection | (R)-pent-4-en-1-yn-3-ol | Fragment A | 90-95 |

| 2.1 | THP Protection & PPh3 | 8-bromooctan-1-ol | Ylide Precursor | 80-90 (2 steps) |

| 2.2 | Bromination & Oxidation | Propargyl alcohol | Aldehyde Precursor | 60-70 (2 steps) |

| 2.3 | Z-Wittig Reaction | Ylide & Aldehyde | Fragment B | 50-65 |

| 3.1 | Cadiot-Chodkiewicz Coupling | Fragment A & Fragment B | Protected Target | 60-75 |

| 3.2 | Global Deprotection | Protected Target | Final Product | 70-80 |

Table 2: Predicted Spectroscopic Data for the Final Product

| Data Type | Predicted Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.90-5.80 (m, 2H), 5.50-5.40 (m, 2H), 5.25 (d, J=17.0 Hz, 1H), 5.15 (d, J=10.5 Hz, 1H), 4.80 (m, 1H), 4.50 (m, 1H), 3.64 (t, J=6.5 Hz, 2H), 2.20-2.00 (m, 4H), 1.60-1.20 (m, 12H). (Note: OH protons may be broad or exchangeable). |

| ¹³C NMR (125 MHz, CDCl₃) | δ 140.1, 132.5, 128.0, 115.2, 82.1, 79.5, 75.4, 70.3, 63.1, 62.8, 32.8, 29.5, 29.4, 29.3, 29.1, 28.9, 25.7, 25.6. |

| HRMS (ESI) | m/z: [M+Na]⁺ calculated for C₁₈H₂₆O₃Na: 313.1774; Found: [Expected value within error margin]. |

| Appearance | Colorless oil or waxy solid. |

Application Notes and Protocols for Click Chemistry Applications of Diyne-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diyne-containing natural products, particularly the enediyne family, represent a class of exceptionally potent cytotoxic agents. Their mechanism of action, involving the generation of a diradical species that cleaves DNA, makes them highly attractive warheads for targeted therapies such as antibody-drug conjugates (ADCs). The modular and efficient nature of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a powerful toolkit for the precise bioconjugation of these complex natural products to targeting moieties, imaging agents, or proteomic probes.

These notes provide detailed protocols and application examples for the utilization of diyne-containing natural products in click chemistry, with a focus on creating functional bioconjugates for research and drug development.

Application Notes

Development of Enediyne-Based Bioconjugates

The core application of click chemistry with diyne-containing natural products is the development of targeted drug conjugates. By functionalizing the periphery of the natural product with a "click handle" (either a terminal alkyne or an azide), the potent cytotoxic core can be attached to a targeting vehicle, such as a monoclonal antibody, to create a highly specific and potent therapeutic agent.

-

Antibody-Drug Conjugates (ADCs): The enediyne natural product uncialamycin has been synthetically modified to include functional groups suitable for conjugation. These analogs can be "clicked" to antibodies that target tumor-specific antigens, enabling the selective delivery of the cytotoxic payload to cancer cells.

-

Probes for Target Identification: Clickable enediyne analogs can be used to identify their cellular targets. An alkyne- or azide-modified enediyne can be introduced to cells, and after it binds to its target proteins, a reporter tag (e.g., biotin or a fluorophore) with the complementary click handle can be attached for subsequent enrichment and identification by mass spectrometry.

Synthesis of Clickable Diyne-Containing Natural Product Analogs

A key challenge is the chemical modification of the complex and often unstable enediyne core. Synthetic strategies have been developed to produce analogs of natural products like uncialamycin, incorporating functional groups amenable to click chemistry without compromising the cytotoxic activity of the enediyne core[1]. These synthetic routes provide access to previously inaccessible derivatives for a wide range of applications.

Signaling Pathway Perturbation

While not directly involving a click reaction for attachment, enediyne natural products like neocarzinostatin can be used as sensitive probes to study DNA microheterogeneity and damage response pathways[2]. Click chemistry can be employed to label the resulting DNA fragments or repair proteins to further elucidate these complex cellular processes.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Uncialamycin Analog for Click Chemistry

This protocol is a representative procedure for the synthesis of an uncialamycin analog bearing a terminal alkyne, based on synthetic strategies for creating functionalized enediynes[1]. This analog is designed for subsequent conjugation via CuAAC or SPAAC.

Materials:

-

Hydroxy- or methoxyisatin

-

(R)-2-methyl-CBS-oxazaborolidine

-

Catecholborane

-

Pyridinium dichromate (PDC)

-

Various organic solvents (THF, CH2Cl2, DMF, etc.)

-

Reagents for multi-step organic synthesis (details omitted for brevity, but found in referenced literature)

-

Propargyl amine

Procedure:

-

Enantioselective Reduction: Perform a Noyori enantioselective reduction of the starting hydroxy- or methoxyisatin to establish the desired stereochemistry.

-

Multi-step Synthesis of the Enediyne Core: Follow a multi-step synthetic sequence involving reactions such as a Yamaguchi acetylide-pyridinium coupling and a stereoselective acetylide-aldehyde cyclization to construct the core enediyne structure[1].

-

Introduction of the Alkyne Handle: In the final stages of the synthesis, incorporate a terminal alkyne by coupling propargyl amine to a suitable functional group on the uncialamycin precursor, such as a carboxylic acid, using standard peptide coupling reagents (e.g., HATU, DIPEA).

-

Deprotection and Purification: Remove any protecting groups under appropriate conditions and purify the final alkyne-functionalized uncialamycin analog using high-performance liquid chromatography (HPLC).

Quantitative Data (Hypothetical):

| Step | Reaction | Reagents | Solvent | Time | Temp (°C) | Yield (%) |

| 1 | Noyori Reduction | (R)-2-methyl-CBS-oxazaborolidine, Catecholborane | THF | 2 h | -78 | 95 |

| 2 | Enediyne Core Synthesis | Various | Various | Multi-step | Various | 11 (overall) |

| 3 | Alkyne Coupling | Propargyl amine, HATU, DIPEA | DMF | 4 h | 25 | 85 |

| 4 | Deprotection/Purification | TFA/CH2Cl2, HPLC | Various | 1 h | 0 | 90 |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Functionalized Uncialamycin Analog

This protocol describes a general method for the CuAAC conjugation of the alkyne-functionalized uncialamycin analog (from Protocol 1) to an azide-containing molecule, such as an azide-modified antibody or a fluorescent probe.

Materials:

-

Alkyne-functionalized Uncialamycin Analog (from Protocol 1)

-

Azide-containing molecule (e.g., azide-functionalized antibody, fluorescent azide probe)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Dissolve the alkyne-functionalized uncialamycin analog in DMSO to a stock concentration of 10 mM.

-

Prepare the azide-containing molecule in a suitable buffer (e.g., PBS).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-containing molecule to PBS.

-

Add the alkyne-functionalized uncialamycin analog from the DMSO stock solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation. A typical molar ratio of alkyne-enediyne to azide-molecule is 5:1 to 10:1.

-

In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.

-

Add the pre-mixed CuSO4/THPTA solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC) for antibodies or dialysis to remove excess reagents.

-

Quantitative Data (Representative):

| Parameter | Value |

| Alkyne-Uncialamycin Conc. | 100 µM |

| Azide-Molecule Conc. | 20 µM |

| CuSO4 Conc. | 50 µM |

| THPTA Conc. | 250 µM |

| Sodium Ascorbate Conc. | 1 mM |

| Reaction Time | 2 hours |

| Temperature | 25°C |

| Conjugation Efficiency | >90% |

Visualizations

References

Application Notes and Protocols for Antibacterial Assay of Octadeca-9,17-diene-12,14-diyne-1,11,16-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a polyacetylene compound that has been identified as a natural product.[1][2] Preliminary studies have indicated its potential as an antibacterial agent, showing activity against Gram-positive and Gram-negative bacteria such as Bacillus subtilis and Pseudomonas fluorescens.[1][2][3] This document provides detailed protocols for the systematic evaluation of the antibacterial properties of this compound. The methodologies described herein are based on established and standardized antimicrobial susceptibility testing (AST) methods.[4]

These protocols will guide researchers in determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound, as well as assessing its activity using the disk diffusion method.[5][6][7][8] Adherence to these standardized procedures is crucial for obtaining reproducible and comparable results.[9]

Data Presentation

Quantitative data from the antibacterial assays should be meticulously recorded and organized. The following tables provide a template for summarizing the experimental results, facilitating clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Std. Deviation |

| Bacillus subtilis | ||||||

| Pseudomonas fluorescens | ||||||

| Staphylococcus aureus | ||||||

| Escherichia coli | ||||||

| [Other relevant strains] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MBC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MBC | Std. Deviation |

| Bacillus subtilis | ||||||

| Pseudomonas fluorescens | ||||||

| Staphylococcus aureus | ||||||

| Escherichia coli | ||||||

| [Other relevant strains] |

Table 3: Zone of Inhibition Diameters for this compound

| Bacterial Strain | Disk Concentration (µg) | Zone of Inhibition (mm) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Diameter | Std. Deviation |

| Bacillus subtilis | |||||||

| Pseudomonas fluorescens | |||||||

| Staphylococcus aureus | |||||||

| Escherichia coli | |||||||

| [Other relevant strains] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9][10][11]

Materials:

-

This compound

-

Sterile 96-well microtiter plates[12]

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[6]

-

Bacterial cultures (e.g., Bacillus subtilis, Pseudomonas fluorescens)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional, for OD measurements)

-

Positive control antibiotic (e.g., gentamicin)

-

Solvent for the test compound (e.g., DMSO), sterile

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent to create a high-concentration stock solution. Further dilutions will be made from this stock.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested. This will be your starting concentration.

-

-

Serial Dilutions:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

-

Continue this process across the plate to create a range of decreasing concentrations. Discard 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

From an overnight culture, suspend isolated colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum.

-

Sterility Control: A well containing only MHB.

-

Positive Control: A row with a known antibiotic undergoing serial dilution.

-

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[13]

-

Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[10][11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[14]

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from the wells that showed no visible growth (the MIC well and the wells with higher concentrations).

-

Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

Interpretation of Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][14]

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[5][15][16]

Materials:

-

Sterile paper disks (6 mm diameter)[15]

-

Bacterial cultures adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Forceps

-

Incubator

Procedure:

-

Preparation of MHA Plates: Ensure the MHA plates have a uniform depth of 4 mm and are at room temperature.[5][16]

-

Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn. Rotate the plate 60 degrees and repeat the streaking two more times to ensure uniform coverage.[16][17]

-

-

Application of Disks:

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Using sterile forceps, place the disks onto the inoculated agar surface.[15]

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[17]

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[18]

Visualizations

Caption: Experimental workflow for antibacterial susceptibility testing.

Caption: Hypothetical antibacterial mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9,17-Octadecadiene-12,14-diyne-1,11,16-triol | CAS:211238-60-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. protocols.io [protocols.io]

- 7. microchemlab.com [microchemlab.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. apec.org [apec.org]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. microbenotes.com [microbenotes.com]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 17. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Application Notes and Protocols for Molluscicidal Research Using Octadeca-9,17-diene-12,14-diyne-1,11,16-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,17-diene-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene isolated from the leaves of Cassonia barteri (Araliaceae).[1] This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and notably, molluscicidal properties against Biomphalaria glabrata, the intermediate host snail for Schistosoma mansoni, the parasite responsible for schistosomiasis.[1] The exploration of natural compounds like this compound is a promising avenue for the development of effective and potentially more environmentally benign molluscicides to control the spread of schistosomiasis.

These application notes provide an overview of the available information on the molluscicidal activity of this compound and a generalized protocol for conducting molluscicidal assays based on established methodologies.

Data Presentation

For context, studies on various plant extracts have demonstrated a wide range of molluscicidal potencies against B. glabrata. The following table summarizes LC50 values of different plant extracts to illustrate the typical data generated in such research.

| Plant Species | Extract Type | Test Organism | Exposure Time | LC50 (ppm) |

| Persea americana | Ethanolic (Stem Bark) | B. glabrata (Adults) | 96 h | 55.55 |

| Persea americana | Ethanolic (Stem Bark) | B. glabrata (Embryos) | 144 h | 27.06 |

| Hagenia abyssinica | Aqueous (Flowers) | Biomphalaria species | 24 h | 39.05 |

| Hagenia abyssinica | 70% Ethanol (Flowers) | Biomphalaria species | 24 h | 11.93 |

| Hagenia abyssinica | Chloroform (Flowers) | Biomphalaria species | 24 h | 5.52 |

Note: This table is for illustrative purposes and does not contain data for this compound.

Experimental Protocols

The following is a generalized protocol for evaluating the molluscicidal activity of a test compound like this compound against adult Biomphalaria glabrata. This protocol is a composite based on established methods.

Objective: To determine the lethal concentration (LC50) of this compound against adult Biomphalaria glabrata.

Materials:

-

This compound

-

Biomphalaria glabrata snails (adults, uniform size)

-

Dechlorinated, aerated water

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

24-well plates

-

Pipettes and tips

-

Beakers and flasks

-

Incubator or controlled environment chamber (25-27°C)

-

Niclosamide (positive control)

-

Lettuce (for snail maintenance)

Procedure:

-

Snail Acclimatization:

-

Maintain adult B. glabrata snails in aquaria with dechlorinated, aerated water.

-

Feed snails with fresh lettuce.

-

Acclimatize the snails to the laboratory conditions for at least one week before the assay.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution in dechlorinated water to achieve the desired test concentrations. The final solvent concentration should be non-lethal to the snails (typically ≤0.1%).

-

Prepare a positive control solution of Niclosamide at a known effective concentration.

-

Prepare a negative control of dechlorinated water.

-

Prepare a solvent control containing the same concentration of the solvent used for the test compound.

-

-

Molluscicidal Assay (24-well plate method):

-

Place one adult snail in each well of a 24-well plate.

-

Add 2 mL of the respective test solution, positive control, negative control, or solvent control to each well.

-

Use at least 10 snails per concentration and control group.

-

Incubate the plates at a constant temperature (e.g., 25 ± 2°C) for 24 hours.

-

-

Mortality Assessment:

-

After the 24-hour exposure period, check for snail mortality.

-

Mortality is determined by the absence of movement or heartbeat. Gently prod the snail's soft body with a blunt probe to confirm lack of response.

-

Record the number of dead snails in each group.

-

-

Recovery Period:

-

Transfer the surviving snails to fresh, dechlorinated water.

-

Observe for any delayed mortality after another 24 hours.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration.

-

Use probit analysis or other appropriate statistical methods to determine the LC50 value and its 95% confidence limits.

-

Visualization of Experimental Workflow

Caption: Workflow for the molluscicidal activity assay of this compound.

Putative Mechanism of Action

The precise mechanism of action of this compound against snails has not been elucidated. However, polyacetylenes as a class of compounds are known to exhibit a variety of biological activities, often attributed to their reactive triple bonds. Potential mechanisms could involve:

-

Disruption of Cellular Membranes: The lipophilic nature of the long carbon chain could facilitate insertion into and disruption of the integrity of snail cell membranes.

-

Enzyme Inhibition: The reactive diyne moiety could potentially interact with and inhibit essential enzymes in the snail's metabolic pathways.

-

Neurotoxic Effects: Some natural molluscicides are known to act as neurotoxins, interfering with neurotransmission in snails.

Further research is required to investigate the specific molecular targets and signaling pathways affected by this compound in Biomphalaria glabrata.

References

Application Notes and Protocols for Hemolytic Activity Assay in Natural Product Screening

Introduction

The hemolytic activity assay is a crucial primary screening tool in the early stages of drug discovery and development, particularly for natural products.[1][2] It assesses the potential of a test compound to induce hemolysis, the lysis or rupture of red blood cells (RBCs), leading to the release of hemoglobin.[1][3] Significant hemolytic activity is a key indicator of cytotoxicity and can be a major safety concern, potentially leading to conditions like anemia.[4][5] Therefore, evaluating the hemolytic potential of natural product extracts or isolated compounds is essential before proceeding to further in vivo studies.[2] The U.S. Food and Drug Administration (FDA) recommends conducting in vitro hemolysis studies for excipients intended for injectable use.[1][2]

This document provides detailed application notes and standardized protocols for performing a hemolytic activity assay tailored for researchers, scientists, and drug development professionals working with natural products.

Principle of the Assay

The assay is based on the spectrophotometric quantification of hemoglobin released from lysed erythrocytes.[4][6] A suspension of red blood cells is incubated with various concentrations of the natural product extract or compound.[4] Following incubation, intact RBCs are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is measured by its absorbance at a specific wavelength, typically 414, 415, 450, 540, or 577 nm.[4][7][8][9] The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).[9]

Key Applications in Natural Product Screening

-

Toxicity Assessment: To identify and deprioritize natural product extracts or compounds that exhibit significant cytotoxicity through membrane disruption.

-

Structure-Activity Relationship (SAR) Studies: To understand how modifications to the chemical structure of a natural product affect its hemolytic activity.[10][11]

-

Formulation Development: To evaluate the biocompatibility of different formulations containing natural products intended for parenteral administration.[1]

-

Mechanism of Action Studies: While primarily a toxicity screen, significant hemolytic activity can sometimes provide initial clues about a compound's membrane-disrupting properties, as seen with saponins.[5][6][10]

Data Presentation

Quantitative data from the hemolytic activity assay should be summarized for clear interpretation and comparison. The primary endpoint is often the HC50 value, which is the concentration of the test substance that causes 50% hemolysis of RBCs.[12]

| Sample ID | Natural Product Source | Concentration Range Tested (µg/mL) | HC50 (µg/mL) | Maximum Hemolysis (%) |

| NP-001 | Echinacea purpurea extract | 1 - 1000 | > 1000 | < 5% |

| NP-002 | Saponin-rich fraction from Quillaja saponaria | 0.1 - 100 | 15.2 | 98% |

| NP-003 | Isolated compound from Ginseng | 1 - 500 | 250.8 | 75% |

| Positive Control | Triton X-100 (1%) | N/A | N/A | 100% |

| Negative Control | PBS | N/A | N/A | 0% |

Experimental Protocols

Materials and Reagents

-

Freshly collected whole blood (human or other species, with anticoagulant like EDTA or sodium citrate)[2]

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Triton X-100 or Sodium Dodecyl Sulfate (SDS) for positive control[1][13]

-

Dimethyl sulfoxide (DMSO) for dissolving compounds (if necessary)

-

96-well round-bottom and flat-bottom microplates[4]

-

Adjustable pipettes and sterile, disposable tips[4]

-

Incubator at 37°C[4]

-

Centrifuge with a microplate rotor[4]

-

Spectrophotometer (plate reader) capable of measuring absorbance at 415 nm (or other appropriate wavelength)[4]

Preparation of Red Blood Cell (RBC) Suspension

-

Collect whole blood in a tube containing an anticoagulant.

-

Centrifuge the blood at 400 x g for 10 minutes to pellet the RBCs.[4]

-

Carefully aspirate and discard the supernatant (plasma and buffy coat).

-

Resuspend the RBC pellet in 5 volumes of sterile PBS (pH 7.4).

-

Gently mix by inverting the tube.

-